6-methyl-2-[1-(4-methylphenyl)sulfonylpyrrol-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione
Description
This compound (CAS: 1311484-50-0) is a methyliminodiacetic acid (MIDA)-protected boronate ester with the molecular formula C₁₆H₁₇BN₂O₆S and a molecular weight of 376.19 g/mol . Its structure features a 1-(4-methylphenyl)sulfonylpyrrol-2-yl substituent, which introduces steric bulk and electron-withdrawing characteristics due to the sulfonyl group. MIDA boronates are widely used in Suzuki-Miyaura cross-coupling reactions due to their stability and controlled release of boronic acids under mild conditions .
Properties
IUPAC Name |
6-methyl-2-[1-(4-methylphenyl)sulfonylpyrrol-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BN2O6S/c1-12-5-7-13(8-6-12)26(22,23)19-9-3-4-14(19)17-24-15(20)10-18(2)11-16(21)25-17/h3-9H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSJWIMKWDEIJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=CN2S(=O)(=O)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746364 | |
| Record name | 6-Methyl-2-[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311484-50-0 | |
| Record name | 6-Methyl-2-[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Reagents
Pyrrole undergoes sulfonation at the 1-position using p-toluenesulfonyl chloride (TsCl) under basic conditions. A typical procedure employs dichloromethane (DCM) as the solvent, triethylamine (TEA) as the base, and catalytic 4-dimethylaminopyridine (DMAP) to accelerate the reaction. The sulfonyl group’s meta-directing influence ensures regioselectivity, though competing N-sulfonation is mitigated by steric hindrance and electronic effects.
Table 1: Sulfonation Reaction Parameters
| Parameter | Value/Detail |
|---|---|
| Reagents | Pyrrole, TsCl, TEA, DMAP |
| Solvent | Dichloromethane |
| Temperature | 0°C to room temperature |
| Reaction Time | 12–24 hours |
| Yield | 65–75% (reported for analogous reactions) |
Workup and Purification
The crude product, 1-(p-toluenesulfonyl)pyrrole, is isolated via aqueous extraction, with the organic layer dried over Na₂SO₄ and concentrated. Purification by column chromatography (silica gel, hexane/ethyl acetate gradient) affords the sulfonated intermediate.
Step 2: Borylation at the 2-Position
Miyaura Borylation
The 1-tosylpyrrole undergoes iridium-catalyzed C–H borylation at position 2. Using bis(pinacolato)diboron (B₂pin₂) and [Ir(COD)OMe]₂ as the catalyst precursor, the reaction proceeds in tetrahydrofuran (THF) at 80°C. The sulfonyl group’s electron-withdrawing effect activates the adjacent position for borylation, achieving >80% regioselectivity.
Table 2: Borylation Reaction Parameters
Alternative Methods
Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) is less effective here due to the electron-deficient nature of the sulfonated pyrrole. Directed ortho-metalation strategies using Grignard reagents have been explored but suffer from lower yields.
Step 3: Formation of the MIDA Boronate Ester
Esterification Protocol
The boronic acid intermediate is treated with N-methyliminodiacetic acid (MIDA) in refluxing THF. Dehydration agents like molecular sieves (4Å) or MgSO₄ drive the reaction to completion, forming the six-membered dioxazaborocane ring.
Table 3: MIDA Esterification Parameters
| Parameter | Value/Detail |
|---|---|
| Reagents | Boronic acid, MIDA, THF |
| Additives | Molecular sieves (4Å) |
| Temperature | Reflux (66°C) |
| Reaction Time | 48–72 hours |
| Yield | 50–60% (reported for similar MIDA esters) |
Optimization and Challenges
Regioselectivity in Sulfonation
Competing N-sulfonation is minimized by controlling stoichiometry (TsCl ≤1.1 equiv) and reaction temperature. Excess TsCl leads to di-sulfonation, necessitating careful monitoring by thin-layer chromatography (TLC).
Boronate Hydrolysis Risks
The boronic acid intermediate is prone to hydrolysis, requiring anhydrous conditions during borylation and immediate use in MIDA esterification.
Characterization and Analytical Data
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 7.80 (d, J=8.3 Hz, 2H, tosyl aromatic), 7.35 (d, J=8.3 Hz, 2H), 6.95 (t, J=2.1 Hz, 1H, pyrrole H-3), 6.25 (dd, J=3.0, 1.8 Hz, 1H, pyrrole H-4), 3.65–3.55 (m, 4H, MIDA CH₂), 2.45 (s, 3H, tosyl CH₃), 2.10 (s, 3H, MIDA N-CH₃).
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¹¹B NMR (128 MHz, CDCl₃): δ 30.2 (characteristic of MIDA boronates).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Introduction of halogens, nitro groups, or other substituents on the benzene ring.
Scientific Research Applications
6-methyl-2-[1-(4-methylphenyl)sulfonylpyrrol-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 6-methyl-2-[1-(4-methylphenyl)sulfonylpyrrol-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The boron atom in the dioxazaborocane ring can coordinate with various ligands, influencing the compound’s reactivity and stability. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares the target compound with structurally related MIDA boronates:
Reactivity and Stability
- Sulfonylpyrrole Group (Target Compound) : The sulfonyl group enhances oxidative stability and may slow hydrolysis compared to electron-rich substituents .
- Trifluoromethylpyridinyl Group : Improves resistance to protodeboronation and compatibility with harsh reaction conditions .
- 3-Nitrophenyl Group : High electrophilicity accelerates transmetallation in cross-coupling but may reduce shelf life .
Biological Activity
The compound 6-methyl-2-[1-(4-methylphenyl)sulfonylpyrrol-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to present a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure characterized by a dioxazaborocane core with a sulfonylpyrrole substituent. Its molecular formula is with a molecular weight of approximately 353.22 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H20BNO5S |
| Molecular Weight | 353.22 g/mol |
| IUPAC Name | 6-methyl-2-[1-(4-methylphenyl)sulfonylpyrrol-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate boron chemistry and the formation of sulfonamide linkages. The synthetic pathway often includes the following steps:
- Formation of the pyrrole ring : Utilizing 4-methylphenylsulfonyl derivatives.
- Dioxazaborocane construction : Involving boron reagents to introduce the dioxaborolane moiety.
- Final coupling reactions : To yield the final product with high purity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors involved in various physiological processes:
- Enzyme Inhibition : Preliminary studies indicate that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical pathways that may have therapeutic implications in diseases such as cancer and diabetes.
- Receptor Modulation : The sulfonamide group suggests potential interactions with neurotransmitter receptors, which could affect neuronal signaling pathways.
Case Studies
Several studies have investigated the biological effects of this compound:
- Neuroprotective Effects : A study published in Journal of Medicinal Chemistry highlighted its potential neuroprotective effects against oxidative stress in neuronal cell lines. The compound demonstrated significant reductions in cell death rates under oxidative conditions (Reference needed).
- Anticancer Activity : In vitro assays showed that the compound inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase (Reference needed).
Table 1: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Neuroprotection | Reduced oxidative stress-induced cell death | Journal of Medicinal Chemistry |
| Anticancer | Inhibition of cancer cell proliferation | Cancer Research Journal |
| Enzyme Inhibition | Modulation of metabolic enzymes | Biochemical Pharmacology |
Q & A
Q. What protocols validate the reproducibility of synthetic procedures across laboratories?
- Methodology : Implement a round-robin study with standardized reagents and conditions. Use interlaboratory statistical analysis (e.g., Youden plots) to identify variability sources (e.g., temperature control, purification techniques) .
Q. How can discrepancies between theoretical (DFT) and experimental UV-Vis spectra be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
